Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperazine-1-carboxylate
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Overview
Description
The compound “Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C22H29N5O3S and a molecular weight of 443.57. It is a derivative of triazole-pyrimidine, which has been studied for its potential neuroprotective and anti-neuroinflammatory properties .
Synthesis Analysis
The synthesis of similar triazole-pyrimidine-based compounds involves a series of steps, including the design, synthesis, and characterization by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The specific synthesis process for this compound is not detailed in the available resources.Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Triazole Derivatives
Researchers have developed methods for synthesizing 1,2,4-triazole derivatives, showcasing a variety of chemical reactions and structural modifications that highlight the chemical versatility and potential applications of compounds related to "Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperazine-1-carboxylate" (Bektaş et al., 2007).
Piperazine Derivatives as A2a Receptor Antagonists
Studies on piperazine derivatives of 2-furanyl[1,2,4]triazolo[1,5-a][1,3,5]triazine have demonstrated their potency and selectivity as adenosine A2a receptor antagonists, indicating potential therapeutic applications in neurological conditions (Vu et al., 2004).
Biological Activities and Applications
Antimicrobial Activities
The antimicrobial properties of novel triazole derivatives have been extensively studied, with some compounds exhibiting significant activity against various microorganisms. This suggests potential applications in developing new antimicrobial agents (Bektaş et al., 2007).
Analgesic Potential
The structural characterization of isothiazolopyridines, including piperazine derivatives, has revealed insights into their analgesic properties, indicating potential applications in pain management (Karczmarzyk & Malinka, 2008).
Antibacterial Agents
The synthesis of 7-piperazinylquinolones with a functionalized 2-(furan-3-yl)ethyl moiety has shown significant antibacterial activity, underscoring the relevance of such structures in developing new antibacterial drugs (Foroumadi et al., 2007).
Mechanism of Action
Target of Action
The primary targets of this compound are ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of neuroprotection and anti-neuroinflammatory responses .
Mode of Action
The compound interacts with its targets, ATF4 and NF-kB proteins, through molecular docking . This interaction leads to the inhibition of ER stress , apoptosis , and the NF-kB inflammatory pathway .
Biochemical Pathways
The compound affects the endoplasmic reticulum (ER) stress pathway and the NF-kB inflammatory pathway . The downstream effects include reduced expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 .
Pharmacokinetics
Its neuroprotective and anti-neuroinflammatory properties suggest that it may have good bioavailability in neuronal cells .
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties . It inhibits nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
properties
IUPAC Name |
ethyl 4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(furan-2-yl)methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O4S/c1-3-13-19-17-23(20-13)16(24)15(28-17)14(12-6-5-11-27-12)21-7-9-22(10-8-21)18(25)26-4-2/h5-6,11,14,24H,3-4,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APXJIOPBTJCHRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CO3)N4CCN(CC4)C(=O)OCC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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